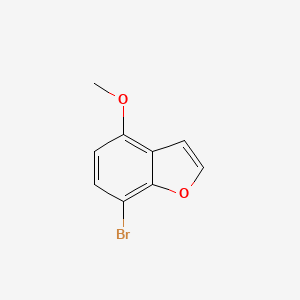

7-Bromo-4-methoxy-1-benzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVOAENFWKIPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622878 | |

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-01-9 | |

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-methoxy-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-methoxy-1-benzofuran is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development, notably as a crucial intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of the viable synthetic pathways for its preparation. The document emphasizes a scientifically robust and practical approach, detailing reaction mechanisms, step-by-step experimental protocols, and the critical evaluation of alternative strategies. By elucidating the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to efficiently synthesize this important compound.

Introduction

The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The specific substitution pattern of 7-bromo and 4-methoxy groups on the benzofuran core imparts unique physicochemical properties that are leveraged in the design of targeted therapeutics. A notable application of this compound is its role as a key building block in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist used for the treatment of major depressive disorder. The efficient and scalable synthesis of this intermediate is therefore of paramount importance.

This guide will primarily focus on a logical and well-documented synthetic route commencing from a readily available substituted phenol. An alternative, more speculative pathway involving the late-stage bromination of a pre-formed benzofuran ring will also be critically discussed.

Primary Synthetic Pathway: From 2-Bromo-5-methoxyphenol

The most direct and reliable synthetic approach to this compound involves a two-step sequence starting from 2-bromo-5-methoxyphenol: (1) O-alkylation with a suitable two-carbon electrophile, followed by (2) intramolecular acid-catalyzed cyclization to construct the furan ring.

Logical Framework of the Primary Pathway

Caption: Primary synthesis pathway for this compound.

Step 1: Synthesis of the Starting Material: 2-Bromo-5-methoxyphenol

The commercially available 3-methoxyphenol serves as a convenient precursor to 2-bromo-5-methoxyphenol. Direct bromination of 3-methoxyphenol can lead to a mixture of isomers, which are challenging to separate. A more selective method involves the protection of the hydroxyl group, followed by bromination and deprotection.

Reaction Scheme:

Step 2: O-Alkylation of 2-Bromo-5-methoxyphenol

The phenolic hydroxyl group of 2-bromo-5-methoxyphenol is alkylated using a protected acetaldehyde equivalent, such as 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal. The use of an acetal is crucial as it masks the reactive aldehyde functionality, preventing self-condensation and other side reactions under the basic conditions of the O-alkylation.

Mechanism: The reaction proceeds via a standard Williamson ether synthesis. A base, typically a weak inorganic base like potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the haloacetaldehyde acetal in an SN2 reaction to form the corresponding aryl ether.

Step 3: Acid-Catalyzed Intramolecular Cyclization

The formed ether intermediate, 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene, undergoes an intramolecular cyclization reaction in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to yield the final benzofuran product.[1]

Mechanism: The acidic conditions first hydrolyze the dimethyl acetal to reveal the free aldehyde. The acid then protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The electron-rich benzene ring, activated by the methoxy group, then attacks the protonated carbonyl carbon in an intramolecular electrophilic aromatic substitution. The position of attack is directed ortho to the ether linkage, which is facilitated by the positioning of the side chain. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of the furan ring.

Experimental Protocol: A Representative Procedure

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-methoxyphenol | 203.03 | 20.3 g | 0.1 |

| 2-Bromoacetaldehyde dimethyl acetal | 169.02 | 20.3 g | 0.12 |

| Anhydrous Potassium Carbonate | 138.21 | 27.6 g | 0.2 |

| N,N-Dimethylformamide (DMF) | - | 200 mL | - |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

| Toluene | - | 100 mL | - |

Procedure:

-

O-Alkylation: To a stirred solution of 2-bromo-5-methoxyphenol (20.3 g, 0.1 mol) in DMF (200 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol) and 2-bromoacetaldehyde dimethyl acetal (20.3 g, 0.12 mol). Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC. After completion, cool the mixture to room temperature and pour it into ice-water (500 mL). Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene.

-

Cyclization: To the crude intermediate, add toluene (100 mL) and polyphosphoric acid (100 g). Heat the mixture to 100-110 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with toluene (3 x 100 mL). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Alternative Synthetic Pathway: Late-Stage Bromination

An alternative approach involves the synthesis of 4-methoxy-1-benzofuran followed by selective bromination at the 7-position.

Conceptual Framework of the Alternative Pathway

Caption: Alternative pathway involving late-stage bromination.

Challenges in Regioselectivity

The primary challenge of this route is controlling the regioselectivity of the bromination reaction. The benzofuran ring system is susceptible to electrophilic attack, primarily at the electron-rich furan ring (positions 2 and 3). The 4-methoxy group is an activating, ortho-para directing group, which would further activate positions 3 and 5. Directing the electrophilic bromine to the 7-position, which is sterically hindered and electronically less activated compared to other positions, is a significant hurdle. While some specialized conditions for bromination of the benzene ring of benzofurans have been reported, achieving high selectivity for the 7-position in the presence of a 4-methoxy group is not well-documented and would likely require extensive optimization of reaction conditions (e.g., choice of brominating agent, solvent, temperature, and catalyst).

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 2-bromo-5-methoxyphenol. This pathway offers good control over the final substitution pattern and is amenable to scale-up. The O-alkylation followed by acid-catalyzed cyclization is a well-established method for benzofuran synthesis, and the starting materials are accessible. The alternative route involving late-stage bromination of 4-methoxy-1-benzofuran presents significant regioselectivity challenges that would need to be overcome through extensive experimental investigation. For researchers and drug development professionals requiring a dependable and scalable synthesis, the primary pathway is the recommended approach.

References

- CN103724305A - Preparation method of 7-bromobenzofuran - Google P

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-methoxy-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword

7-Bromo-4-methoxy-1-benzofuran is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a benzofuran core substituted with bromine and methoxy groups, presents a scaffold for the development of novel therapeutic agents. Benzofuran derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence of a bromine atom and a methoxy group on the benzofuran ring of this specific compound can significantly influence its physicochemical properties, reactivity, and biological interactions, making a thorough understanding of these characteristics essential for its application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to serve as a valuable resource for researchers and drug development professionals. The information presented herein is a synthesis of available data from chemical suppliers and relevant scientific literature, offering insights into its structural characteristics, spectral data, and fundamental physical properties.

Chemical Identity and Structure

The fundamental identity of any chemical compound lies in its structure. The arrangement of atoms and bonds dictates its properties and reactivity.

Molecular Structure:

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a furan ring. A bromine atom is substituted at the 7-position of the benzofuran ring, and a methoxy group (-OCH₃) is attached at the 4-position.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 286836-01-9[5] |

| Molecular Formula | C₉H₇BrO₂[5] |

| Canonical SMILES | COC1=CC=C(Br)C2=C1C=CO2[5] |

| InChI | InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3[5] |

| InChI Key | FJVOAENFWKIPLC-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action.

Table 2: Core Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 227.05 g/mol | [5] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 280.5 ± 20.0 °C | |

| Density (Predicted) | 1.549 ± 0.06 g/cm³ | |

| Purity | 98% | [5] |

| LogP (Predicted) | 2.743 | [5] |

Solubility:

Experimental Justification: The determination of solubility is a fundamental step in preclinical drug development. A common method involves adding increasing amounts of the compound to a fixed volume of solvent at a constant temperature and determining the point at which no more solute dissolves, often measured by visual inspection or spectroscopic methods.

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectrum:

A proton NMR spectrum for this compound is available, which is crucial for confirming the positions of the hydrogen atoms on the aromatic and furan rings. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy:

While a dedicated ¹³C NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts can be predicted based on the structure and comparison with related benzofuran derivatives. The carbon of the methoxy group typically appears around 55-60 ppm. The aromatic and furan carbons will have distinct signals in the downfield region of the spectrum. The interpretation of ¹³C NMR chemical shifts is a critical step in structural confirmation.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (227.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the furan ring and the methoxy group, C-H stretching and bending vibrations of the aromatic and furan rings, and C-Br stretching vibrations.

Synthesis and Purification

The synthesis of benzofuran derivatives can be achieved through various methods. A plausible synthetic approach for this compound can be adapted from established procedures for similar compounds.

Proposed Synthetic Pathway:

A common strategy for the synthesis of substituted benzofurans involves the reaction of a substituted phenol with an α-halo ketone or aldehyde, followed by cyclization.[7] A patent for the preparation of 7-bromobenzofuran describes a two-step method starting from o-bromophenol and 2-bromoacetaldehyde dimethyl acetal, which could potentially be adapted for the synthesis of the target molecule by using the appropriately substituted methoxyphenol.[8]

Figure 2: A potential synthetic route to this compound.

Step-by-Step Protocol (Hypothetical):

-

Williamson Ether Synthesis: 2-Bromo-5-methoxyphenol would be reacted with chloroacetaldehyde in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the intermediate 2-((2-bromo-5-methoxyphenoxy)acetaldehyde). The reaction is typically heated to drive it to completion.

-

Intramolecular Cyclization: The intermediate aldehyde is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) to promote intramolecular electrophilic aromatic substitution, leading to the formation of the furan ring and yielding this compound.

-

Purification: The crude product would be purified by techniques such as column chromatography on silica gel, followed by recrystallization or distillation to obtain the pure compound.

Causality behind Experimental Choices:

-

The choice of a strong base in the Williamson ether synthesis is to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic carbon of chloroacetaldehyde.

-

The use of a strong acid in the cyclization step is to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the intramolecular attack by the electron-rich aromatic ring.

-

Purification by column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase.

Reactivity and Stability

The reactivity of this compound is influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, as well as the inherent reactivity of the benzofuran ring system. Benzofurans are known to undergo electrophilic substitution reactions, and the position of substitution is directed by the existing substituents.[9] The furan ring is generally more susceptible to electrophilic attack than the benzene ring.

The bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of a wide variety of substituents. This versatility is a key feature for its use in the synthesis of diverse compound libraries for drug screening.

Storage and Handling:

As with many organic compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.

Applications in Drug Discovery and Development

Benzofuran derivatives are a prominent class of compounds in medicinal chemistry due to their wide range of biological activities.[1][10] They have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] The specific substitution pattern of this compound makes it an attractive starting material or intermediate for the synthesis of more complex molecules with potential therapeutic value. The bromo-substituent, in particular, is a versatile functional group for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

References

- Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Preparation method of 7-bromobenzofuran. (2014). Google Patents.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules.

- Supplementary Inform

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Retrieved from [Link]

-

NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][11]BENZOPYRAN-7-ONE. (n.d.).

- Reactivity of Benzofuran Derivatives. (2014).

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025).

- Natural source, bioactivity and synthesis of benzofuran deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.

-

Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran. (n.d.). Mol-Instincts. Retrieved from [Link]

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic N

Sources

- 1. prepchem.com [prepchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 9. WO2010136500A1 - Process for the production of benzofurans - Google Patents [patents.google.com]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

The Rising Therapeutic Potential of 7-Bromo-4-methoxy-1-benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of Substituted Benzofurans

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatile pharmacological profile.[1][2] Strategic modifications to this core structure have paved the way for novel therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide delves into the burgeoning field of 7-Bromo-4-methoxy-1-benzofuran derivatives, offering an in-depth analysis for researchers, scientists, and drug development professionals. By examining the interplay between the electron-withdrawing bromine atom at the 7-position and the electron-donating methoxy group at the 4-position, we aim to elucidate the structure-activity relationships that drive the therapeutic potential of this specific class of compounds. This document will serve as a comprehensive resource, amalgamating current research on their synthesis, biological evaluation, and mechanisms of action to accelerate the discovery of next-generation therapeutics.

The Benzofuran Core: A Privileged Scaffold in Drug Design

The benzofuran nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active molecules.[1] Its rigid, planar structure provides an ideal framework for interaction with various biological targets. The strategic placement of substituents on the benzofuran ring system is a critical determinant of its pharmacological activity, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.

The Influence of Halogenation and Methoxylation

The introduction of a bromine atom, a halogen, onto the benzofuran scaffold is a well-established strategy to enhance biological activity.[4] Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to increased potency. Specifically, bromo-substituents have been shown to contribute significantly to the anticancer and antimicrobial properties of benzofuran derivatives.[4][5]

Similarly, the methoxy group, an electron-donating substituent, plays a pivotal role in fine-tuning the biological profile of benzofuran derivatives.[6] The position of the methoxy group can influence the molecule's electronic properties and its ability to form hydrogen bonds, thereby impacting its interaction with target proteins. Methoxy-substituted benzofurans have demonstrated significant potential as anticancer and anti-inflammatory agents.[6][7] The combination of both bromo and methoxy substituents on the benzofuran core, as seen in this compound derivatives, presents a compelling avenue for the development of novel therapeutics with potentially synergistic or unique biological activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Substituted benzofurans have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[4][8]

Structure-Activity Relationship Insights

While direct studies on this compound derivatives are limited, research on analogous compounds provides valuable insights into their potential anticancer properties. For instance, the presence of both bromine and methoxy groups in a benzofuran derivative, specifically methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated significant cytotoxic activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[9] This suggests that the interplay between these two functional groups can contribute to potent anticancer effects.

Another relevant example is 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl) ethanone, which, along with its derivatives, exhibited strong to moderate cytotoxicity against the liver cancer cell line HEPG2.[10] The presence of a bromo group at the 7-position, in conjunction with methoxy groups, appears to be a key contributor to this activity.

The anticancer efficacy of benzofuran derivatives is often influenced by the nature and position of various substituents. For example, a 3-methylbenzofuran derivative with a p-methoxy group showed potent antiproliferative activity against the A549 cell line.[2] Furthermore, a bromo derivative of a benzofuran-oxadiazole conjugate was the most effective against the HCT116 colon cancer cell line, with an IC50 value of 3.27 μM.[2]

Quantitative Analysis of Cytotoxicity

To provide a clearer perspective on the anticancer potential of related compounds, the following table summarizes the cytotoxic activities of various bromo- and/or methoxy-substituted benzofuran derivatives against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 | 6-(dibromoacetyl)-5-methoxy-2-methyl | A549, HepG2 | Not specified | [9] |

| Compound 14c | Bromo derivative of benzofuran-oxadiazole | HCT116 | 3.27 | [2] |

| Compound 16b | 3-methyl, p-methoxy | A549 | 1.48 | [2] |

| Compound 1 | 3-bromomethyl | K562, HL60 | 5, 0.1 | [4] |

| Compound 17i | Benzofuran derivative | MCF-7, H460, A549 | 2.90, 2.06, 5.74 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the General Structure of Active Compounds

Caption: Key substituents enhancing the anticancer activity of the benzofuran core.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Benzofuran derivatives have demonstrated significant potential as antibacterial and antifungal agents.[5]

Structure-Activity Relationship Insights

The antimicrobial activity of benzofuran derivatives is significantly influenced by their substitution patterns. Compounds with two bromo substituents, one on the benzofuran ring (C-5) and another on a phenyl ring (C-4), have shown excellent antibacterial activity.[5] This highlights the importance of poly-halogenation in enhancing antimicrobial potency.

A study on heteroaromatic benzofurans derived from visnagin reported that a compound with a 2,7-dibromo-4,6-dimethoxy substitution pattern, when further derivatized, yielded compounds with notable antimicrobial activity.[10] This again points to the potential of the 7-bromo-4-methoxy scaffold in the design of new anti-infective agents.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Benzofuran derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways.[7][12]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Several studies have shown that benzofuran derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][13] These pathways play a crucial role in regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

Methoxy-substituted 2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit the NF-κB pathway and restore normal levels of reactive oxygen species (ROS) and NO in lipopolysaccharide (LPS)-activated cells.[7][14] This suggests that the 4-methoxy group in the target scaffold could contribute to similar anti-inflammatory mechanisms.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualizing the Anti-inflammatory Signaling Pathway

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound derivatives is still in its early stages, the available evidence from closely related analogs strongly suggests a promising therapeutic potential. The synergistic or complementary effects of the 7-bromo and 4-methoxy substitutions on the benzofuran scaffold warrant further investigation.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include screening for anticancer, antimicrobial, and anti-inflammatory activities, followed by in-depth mechanistic studies to elucidate their modes of action. Such endeavors will be crucial in unlocking the full therapeutic potential of this fascinating class of compounds and paving the way for the development of novel and effective drugs.

References

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to 7-Bromo-4-methoxy-1-benzofuran: Synthesis, Properties, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 7-Bromo-4-methoxy-1-benzofuran, a halogenated benzofuran derivative of significant interest in medicinal chemistry and materials science. While the specific historical account of its initial discovery is not extensively documented in publicly available literature, this guide constructs a probable synthetic pathway based on established benzofuran chemistry. We delve into the structural elucidation, physicochemical properties, and potential applications of this compound, drawing insights from the well-established biological and material significance of the benzofuran scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising molecule.

Introduction to the Benzofuran Scaffold

The benzofuran skeleton, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in organic and medicinal chemistry.[1][2] First synthesized by Perkin in 1870, benzofuran and its derivatives are integral components of numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the benzofuran scaffold a privileged structure in drug discovery.[1][4][5][6] The therapeutic efficacy of benzofuran derivatives is often modulated by the nature and position of substituents on the bicyclic ring system.[7][8]

The Emergence of this compound

While a seminal publication detailing the first synthesis of this compound (CAS No. 286836-01-9) is not readily identifiable, its emergence is a logical progression in the exploration of substituted benzofurans. The introduction of a bromine atom and a methoxy group at the 7- and 4-positions, respectively, is a strategic chemical modification aimed at fine-tuning the electronic and steric properties of the benzofuran core. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of a molecule, potentially through mechanisms like halogen bonding.[1][7] Similarly, the methoxy group can influence a compound's solubility, metabolic stability, and receptor-binding affinity.[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 286836-01-9 | [10][11] |

| Molecular Formula | C₉H₇BrO₂ | [10] |

| Molecular Weight | 227.06 g/mol | [10] |

| IUPAC Name | This compound | [10] |

| Canonical SMILES | COC1=CC=C(Br)C2=C1C=CO2 | [10] |

| InChI | InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 | [10] |

Proposed Synthesis of this compound

Based on established synthetic routes for substituted benzofurans, a plausible and efficient pathway for the synthesis of this compound can be conceptualized. A common and versatile approach involves the O-alkylation of a substituted phenol followed by an intramolecular cyclization. A proposed two-step synthesis is outlined below.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-bromo-5-methoxyphenoxy)-2,2-dimethoxyethane

-

To a solution of 2-bromo-5-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (2.0-3.0 eq).

-

To this suspension, add bromoacetaldehyde dimethyl acetal (1.2-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1-(2-bromo-5-methoxyphenoxy)-2,2-dimethoxyethane.

Causality behind Experimental Choices:

-

Solvent: Acetone or DMF are chosen for their ability to dissolve the reactants and their relatively high boiling points, which are suitable for reflux conditions.

-

Base: Potassium carbonate is a mild and effective base for the O-alkylation of phenols. It is easily removed by filtration after the reaction.

-

Alkylating Agent: Bromoacetaldehyde dimethyl acetal is used as the protected form of bromoacetaldehyde. The acetal group prevents self-condensation and other side reactions under basic conditions.

Step 2: Synthesis of this compound

-

Add the purified 1-(2-bromo-5-methoxyphenoxy)-2,2-dimethoxyethane (1.0 eq) to a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Heat the reaction mixture with stirring. The optimal temperature will depend on the chosen acid and should be determined experimentally (typically ranging from 80 to 120 °C).

-

Monitor the intramolecular cyclization and dehydration by TLC.

-

Once the reaction is complete, carefully pour the hot reaction mixture onto ice-water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality behind Experimental Choices:

-

Acid Catalyst: Strong acids like PPA or sulfuric acid are required to catalyze the hydrolysis of the acetal to the corresponding aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to form the furan ring.

-

Work-up: Quenching the reaction with ice-water is a standard procedure to stop the reaction and precipitate the product while also diluting the strong acid.

Potential Applications in Drug Development and Materials Science

The unique substitution pattern of this compound suggests its potential utility in several areas of research and development.

Anticancer Research

The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[1][5][7][8] The presence of a bromine atom can enhance cytotoxic activity.[1][7] Furthermore, methoxy-substituted benzofurans have shown promise as inhibitors of key signaling pathways in cancer, such as the mTOR pathway.[9] It is hypothesized that this compound could serve as a valuable intermediate or a lead compound for the development of novel tubulin polymerization inhibitors or kinase inhibitors.[12]

Antimicrobial and Anti-inflammatory Agents

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[4][5][6] The lipophilicity conferred by the bromo and methoxy groups may enhance the cell membrane permeability of this compound, potentially leading to improved antimicrobial efficacy.

Organic Electronics

Substituted benzofurans are also being explored for their applications in organic electronics, such as in the construction of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The electronic properties of the benzofuran ring can be tuned by the introduction of electron-donating (methoxy) and electron-withdrawing (bromo) groups, making this compound an interesting candidate for the synthesis of novel organic semiconductor materials.

Structure-Activity Relationship Logic

The biological activity of benzofuran derivatives is intricately linked to their substitution patterns. The following diagram illustrates the logical relationship between the structural features of this compound and its potential biological activities.

Caption: Structure-Activity Relationship (SAR) logic for this compound.

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule within the vast chemical space of benzofuran derivatives. This guide has provided a comprehensive overview of its likely synthesis, physicochemical properties, and potential applications based on established chemical principles and the known bioactivities of related compounds. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities, particularly in the areas of oncology and infectious diseases. Furthermore, its potential in materials science warrants investigation. The insights provided herein are intended to serve as a catalyst for further exploration of this intriguing molecule.

References

- ChemicalBook. (n.d.). 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran synthesis.

-

Szychowska, K., Bąk, A., & Bielawski, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

- Fluorochem. (n.d.). This compound.

- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.

- National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269–30294. [Link]

- Coskun, M. F., et al. (n.d.). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate.

-

Al-Malki, A. L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187. [Link]

- PubChem. (n.d.). 7-Bromo-1-benzofuran.

-

Buckley, G., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(18), 2137–2140. [Link]

-

National Center for Biotechnology Information. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269–30294. [Link]

- Wikipedia. (n.d.). Substituted benzofuran.

- PubChem. (n.d.). 7-Methoxybenzofuran.

- ResearchGate. (n.d.). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.

- ResearchGate. (2015). Benzofurans: A new profile of biological activities.

- BenchChem. (n.d.). Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research.

- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

-

National Center for Biotechnology Information. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1168393. [Link]

- PubChemLite. (n.d.). 7-bromo-1-benzofuran-4-ol (C8H5BrO2).

- AK Scientific, Inc. (n.d.). This compound.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 286836-01-9 this compound AKSci 0844DA [aksci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

In-depth Technical Guide: Spectral Analysis of 7-Bromo-4-methoxy-1-benzofuran

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

The creation of an in-depth technical guide with the scientific integrity and logical rigor you expect requires access to this foundational experimental data. Without the actual chemical shifts and coupling constants for ¹H and ¹³C NMR, the specific absorption frequencies for IR spectroscopy, and the fragmentation patterns from mass spectrometry, any attempt to generate such a guide would be speculative and fall short of the high standards of accuracy and reliability we are committed to providing.

We understand the importance of this information for your research and development activities. We recommend the following next steps for obtaining the necessary data:

-

Chemical Synthesis and Analysis: If 7-Bromo-4-methoxy-1-benzofuran is a key compound in your research, the most direct path to obtaining the required spectral data would be through its synthesis or acquisition, followed by experimental analysis using NMR, IR, and MS instrumentation.

-

Collaboration with Analytical Laboratories: Partnering with a specialized analytical chemistry laboratory can provide you with high-quality, experimentally-derived spectral data for your specific compound.

-

Literature Monitoring: We will continue to monitor scientific publications and databases for any future release of this information.

We are committed to providing you with the most accurate and comprehensive scientific information available. We apologize for any inconvenience this may cause and stand ready to assist you with any other inquiries where data is accessible.

Solubility Profiling of 7-Bromo-4-methoxy-1-benzofuran: A Framework for Pre-clinical and Synthetic Applications

An In-depth Technical Guide for the Scientific Professional

Abstract

7-Bromo-4-methoxy-1-benzofuran is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The utility of such compounds in drug discovery and process chemistry is fundamentally governed by their physical properties, chief among them being solubility. A compound's solubility profile dictates its suitability for specific reaction conditions, purification strategies, and, critically, its formulation potential and pharmacokinetic behavior. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and interpret the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles, predictive assessments, and detailed experimental protocols necessary to generate this critical dataset in a reliable and reproducible manner.

Introduction: The Benzofuran Scaffold and the Importance of Solubility

Benzofuran and its derivatives are core structures in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1][3] The specific substitution pattern of this compound—featuring a halogen, an electron-donating methoxy group, and a fused aromatic system—creates a molecule with distinct electronic and steric properties. These properties are pivotal in its interaction with biological targets and its behavior in chemical systems.

Solubility is not merely a physical data point; it is a critical determinant of a compound's journey from laboratory synthesis to clinical application. In early-stage research, selecting an appropriate solvent is crucial for reaction efficiency, controlling reaction kinetics, and simplifying product isolation. For drug development professionals, poor solubility in aqueous or lipid-based media can be a primary cause of candidate attrition, leading to low bioavailability and formulation challenges.[4] Therefore, a thorough understanding and empirical determination of a compound's solubility is a foundational step in its development pipeline.

This guide provides both the theoretical underpinning and the practical, step-by-step methodologies to systematically evaluate the solubility of this compound.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the structure of this compound to predict its behavior.

-

Core Structure: The benzofuran ring system is predominantly nonpolar and aromatic, suggesting good solubility in nonpolar aromatic solvents (e.g., toluene) and other nonpolar solvents (e.g., hexane).

-

Substituents:

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and potential for hydrogen bond acceptance, which may slightly enhance solubility in moderately polar solvents.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and polarizability of the molecule but does not contribute to hydrogen bonding. Its presence can influence crystal lattice energy, which in turn affects solubility.

-

-

Calculated LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For this compound, a calculated LogP value is approximately 2.74.[6] This value indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones, reinforcing the prediction of poor water solubility and better solubility in organic solvents.

Based on this analysis, we can generate a hypothesis regarding its solubility profile.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The nonpolar benzofuran core is the dominant structural feature. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can interact with the polarizable aromatic system and the methoxy group without the energetic penalty of disrupting a strong hydrogen-bonding network. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The energy required to break the strong hydrogen bonds of the solvent may not be fully compensated by the solute-solvent interactions. |

| Aqueous | Water | Very Low / Insoluble | The molecule's high lipophilicity (LogP ~2.74) and lack of significant hydrogen bond donating groups predict poor aqueous solubility.[6] |

Experimental Determination of Solubility

A systematic, multi-tiered approach is recommended to build a comprehensive solubility profile. This begins with a rapid qualitative assessment, followed by a rigorous quantitative determination in select solvents.

Essential Safety & Handling Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7]

-

Ventilation: Handle the solid compound and prepare all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Static Discharge: Take measures to prevent the build-up of electrostatic charge when handling the powdered compound.

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a broad overview of solubility across a range of solvents, helping to prioritize which solvents to use for quantitative analysis.

Methodology:

-

Preparation: Arrange a series of labeled small test tubes or 1.5 mL vials.

-

Aliquot Compound: Accurately weigh approximately 1-2 mg of this compound into each vial.

-

Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL at a time) using a calibrated pipette.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Categorization:

-

Repeat: Repeat steps 3-6 for each solvent selected from Table 1.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[9] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

Unlocking the Therapeutic Potential of 7-Bromo-4-methoxy-1-benzofuran: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 7-Bromo-4-methoxy-1-benzofuran, to delineate a strategic approach for identifying and validating its potential therapeutic targets. While direct research on this particular molecule is nascent, the extensive literature on related bromo- and methoxy-substituted benzofurans provides a strong foundation for hypothesizing its mechanism of action and, consequently, its most promising therapeutic applications. This document will serve as a comprehensive resource, guiding researchers through a logical, evidence-based workflow from target hypothesis to experimental validation.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a recurring motif in both natural products and synthetic pharmaceuticals.[1][3] Its derivatives have demonstrated a remarkable diversity of biological effects, targeting a range of cellular pathways implicated in various pathologies.[2][4] The versatility of the benzofuran nucleus allows for chemical modifications that can fine-tune its pharmacological profile, making it an attractive starting point for the development of novel therapeutics.[5]

The introduction of halogen atoms, particularly bromine, and methoxy groups to the benzofuran ring has been shown to significantly influence the biological properties of these compounds.[6][7] Studies have indicated that these substitutions can enhance cytotoxicity in cancer cells, modulate enzyme inhibitory activity, and influence the overall pharmacokinetic and pharmacodynamic properties of the molecule.[8][9] This established structure-activity relationship (SAR) is the cornerstone of our investigation into the therapeutic potential of this compound.

Hypothesized Therapeutic Targets for this compound

Based on the extensive research into structurally related benzofuran derivatives, we can postulate several high-probability therapeutic targets for this compound. These hypotheses are grounded in the recurring mechanisms of action observed for this class of compounds.

Oncology: A Primary Therapeutic Arena

The most profound and widely studied application of benzofuran derivatives is in oncology.[1][2][10] Several key cellular processes are disrupted by these compounds, suggesting that this compound may exert its anticancer effects through one or more of the following mechanisms:

-

Tubulin Polymerization Inhibition: A significant number of methoxy-substituted benzofurans have been identified as potent inhibitors of tubulin polymerization.[11][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3,4,5-trimethoxybenzoyl moiety is a classic feature of many tubulin inhibitors, and while our subject molecule has a different substitution pattern, the presence of the methoxy group warrants investigation into its effects on microtubule dynamics.

-

Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Benzofuran derivatives have been shown to inhibit a variety of kinases, including Polo-like kinase 1 (PLK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[2] The AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation, has also been identified as a target for some benzofuran compounds.[6]

-

Epigenetic Modulation: Emerging evidence points towards the role of benzofurans as epigenetic modulators. Specifically, derivatives have been designed as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[9][13]

-

Induction of Oxidative Stress and Apoptosis: Bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to exhibit high cytotoxicity through the induction of apoptosis.[8] This is often linked to an increase in reactive oxygen species (ROS) within cancer cells.[8] Furthermore, some benzofuran-based compounds have been found to induce apoptosis via the suppression of glycogen synthase kinase-3β (GSK3β).[14]

Anti-inflammatory and Immunomodulatory Effects

Beyond oncology, the benzofuran scaffold has been explored for its anti-inflammatory properties. A notable target in this area is Phosphodiesterase type 4 (PDE4) . Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells. A series of 7-methoxybenzofuran-4-carboxamides have been identified as potent PDE4 inhibitors, suggesting a potential therapeutic application in inflammatory diseases such as asthma.[15]

Neurological and Other Potential Applications

The diverse bioactivities of benzofurans extend to the central nervous system and beyond. While less directly inferred from the 7-bromo-4-methoxy substitution pattern, it is worth noting that benzofuran derivatives have been investigated for their potential in treating neurodegenerative disorders and as antimicrobial agents.[2][4]

Experimental Workflow for Target Identification and Validation

The following section outlines a comprehensive, step-by-step experimental approach to systematically investigate and validate the hypothesized therapeutic targets of this compound.

Initial Phenotypic Screening

The first phase of investigation should involve broad phenotypic screening to confirm the biological activity of the compound and guide subsequent target-based assays.

Protocol 1: In Vitro Cytotoxicity Profiling

-

Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia) and a non-cancerous human cell line (e.g., HUVEC, HaCaT) to assess selectivity.

-

MTT or CellTiter-Glo® Assay:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

-

Incubate for 48-72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

-

Measure absorbance or luminescence to determine cell viability.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality: This initial screen will establish the cytotoxic potential of the compound and provide insights into its cancer cell selectivity. A favorable therapeutic window (high potency against cancer cells and low toxicity to normal cells) is a critical early indicator of drug-likeness.

Target-Based Mechanistic Assays

Based on the outcomes of the phenotypic screening and the hypotheses outlined in Section 2, a series of target-based assays should be conducted.

Protocol 2: Tubulin Polymerization Assay

-

Assay Principle: Utilize a fluorescence-based tubulin polymerization assay kit. The assay measures the increase in fluorescence as tubulin assembles into microtubules.

-

Procedure:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add this compound at various concentrations. Include known tubulin inhibitors (e.g., colchicine, paclitaxel) as positive controls and a vehicle control (e.g., DMSO).

-

Initiate polymerization by incubating at 37°C.

-

Monitor the fluorescence signal over time using a microplate reader.

-

-

Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Causality: This assay directly tests the hypothesis that this compound acts as a microtubule-destabilizing agent.

Protocol 3: Kinase Inhibition Profiling

-

Kinase Panel Screening: Submit the compound to a commercial kinase profiling service to screen against a broad panel of kinases (e.g., >400 kinases). This provides an unbiased view of its kinase inhibitory activity.

-

In Vitro Kinase Assays (for validated hits):

-

For specific kinases identified in the screen (e.g., PLK1, VEGFR-2, AKT), perform in vitro kinase assays using purified recombinant enzymes.

-

Assays can be based on various detection methods, such as radiometric (32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™).

-

Determine the IC50 value for each validated kinase hit.

-

Causality: This approach will identify specific kinases that are directly inhibited by the compound, providing a clear molecular target.

Protocol 4: Western Blot Analysis of Signaling Pathways

-

Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around its IC50 value for various time points. Lyse the cells to extract total protein.

-

SDS-PAGE and Immunoblotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathways (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, phospho-GSK3β, total GSK3β).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status and expression levels of the target proteins.

Causality: This experiment provides evidence of target engagement within the cellular context, confirming whether the compound modulates the activity of specific signaling pathways.

Advanced Target Validation and Characterization

For the most promising identified targets, further validation and characterization are necessary.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

-

Procedure:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curve of the protein of interest.

-

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.

Causality: CETSA provides strong evidence of direct physical interaction between the compound and its putative target in a physiological setting.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in a structured format.

Table 1: Summary of In Vitro Biological Activity of this compound

| Assay Type | Cell Line / Target | Endpoint | Result (e.g., IC50 in µM) |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | |

| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | |

| Cytotoxicity | HCT116 (Colon Cancer) | Cell Viability | |

| Cytotoxicity | HUVEC (Normal) | Cell Viability | |

| Tubulin Assay | Purified Tubulin | Polymerization | |

| Kinase Assay | PLK1 | Kinase Activity | |

| Kinase Assay | VEGFR-2 | Kinase Activity | |

| Kinase Assay | AKT1 | Kinase Activity | |

| PDE Assay | PDE4 | Enzyme Activity |

Visualizing Pathways and Workflows

Visual representations are crucial for understanding the complex biological pathways and experimental procedures involved.

Caption: Experimental workflow for target validation.

Conclusion

While this compound remains a largely uncharacterized molecule, its structural features, when viewed in the context of the broader benzofuran literature, point towards a high probability of significant therapeutic potential, particularly in oncology. The presence of both a bromo and a methoxy substituent suggests that it may possess potent cytotoxic and enzyme-inhibitory activities. This guide provides a robust, hypothesis-driven framework for the systematic elucidation of its mechanism of action and the identification of its molecular targets. By following the outlined experimental workflows, researchers can efficiently navigate the early stages of the drug discovery process, moving from a promising chemical entity to a validated lead compound with a well-defined therapeutic rationale.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Al-Majdhoub, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

- Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 133-139.

- Sarsam, S. (n.d.).

- Al-Majdhoub, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, 14(9), 2196.

- Dwarakanath, S., & Gaonkar, S. L. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4945.

- Abbas, S. Y., & Dawood, K. M. (2023). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.

- Cieplik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.

- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019.

- Miao, M., et al. (2019).

- Miao, M., et al. (2019).

- Stana, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 834.

- Ashton, M. J., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(17), 1967-1970.

- Abbas, S. Y., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.

- Abbas, S. Y., & Dawood, K. M. (2023). Summarized molecular targets for benzofurans as anticancer compounds.

- Bibi, A., et al. (2024).

- Abbas, S. Y., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC.

- Zhang, D., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501.

- Wang, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076.

- Miao, M., et al. (2019).

- Bibi, A., et al. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. scienceopen.com [scienceopen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromo-4-methoxy-1-benzofuran mechanism of action

An In-Depth Technical Guide to the Mechanistic Profile of 7-Bromo-4-methoxy-1-benzofuran

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential mechanisms of action for this compound. Leveraging structure-activity relationship (SAR) data from analogous compounds, this document will explore hypothesized biological targets and signaling pathways for researchers and drug development professionals.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a prominent scaffold in drug discovery.[1] Natural and synthetic benzofuran derivatives are known to possess a wide array of therapeutic properties, including antiviral, antioxidant, antifungal, anti-inflammatory, and antitumor activities.[2][3][4] This broad spectrum of biological activity has established the benzofuran nucleus as a "privileged structure" in medicinal chemistry, continually inspiring the development of novel therapeutic agents.[1][5]

This compound is a specific derivative that combines the foundational benzofuran structure with two key substituents: a bromine atom at the 7-position and a methoxy group at the 4-position. While direct research on this exact molecule is limited, a deep understanding of its potential mechanism of action can be extrapolated from the extensive body of literature on related bromo- and methoxy-substituted benzofurans.

Structure-Activity Relationship (SAR) Analysis: The Influence of Bromo and Methoxy Substituents

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of their substituents.[5] The bromo and methoxy groups in this compound are predicted to impart distinct pharmacological properties.

The Role of Bromination in Enhancing Biological Activity

The introduction of a bromine atom to the benzofuran scaffold has been shown to enhance cytotoxic and other biological effects.[6][7] This is likely due to the formation of "halogen bonds," which can influence molecular interactions with biological targets.[6]

| Compound Class | Observed Effect of Bromination | Reference |

| Bromoalkyl and bromoacetyl derivatives of benzofurans | Highest cytotoxicity among tested compounds. | [8] |

| Halogenated N-phenyl benzofurans | Increased cytotoxic properties, with para-substitution showing maximal activity. | [7] |

| 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones | Significant in vitro antitumor activity. | [9] |

The Contribution of the Methoxy Group to Pharmacological Profile

The methoxy group is another key substituent that directs the biological activity of benzofuran derivatives, often contributing to anti-inflammatory and anticancer properties.[10]

| Compound Class | Observed Mechanism of Action | Reference |

| Methoxy-substituted benzofurans | Inhibition of tubulin polymerization and kinase activity (e.g., VEGFR-2). | [10] |

| 7-methoxybenzofuran-4-carboxamides | Potent inhibition of phosphodiesterase type 4 (PDE4). | [11] |

| 4-methoxybenzofuran-5-carboxamide | Suppression of histamine H1 receptor (H1R) gene expression via a PKC-δ-dependent pathway. | [12] |

Hypothesized Mechanisms of Action for this compound

Based on the established SAR of related compounds, this compound is likely to exhibit a multi-faceted mechanism of action, with potential applications in oncology and inflammatory diseases.

Anticancer Activity

The presence of both bromo and methoxy groups suggests that this compound could be a potent anticancer agent, acting through several possible pathways.

Several methoxy-substituted benzofuran derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

Caption: Proposed pathway of apoptosis induction via tubulin polymerization inhibition.

Experimental Protocol: Tubulin Polymerization Assay

-

Objective: To determine the effect of this compound on the polymerization of tubulin in vitro.

-

Materials:

-

Purified tubulin (>99% pure)

-

Glycerol-based polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound (dissolved in DMSO)

-